Potency and Mutant Selectivity Profile of Icotinib vs. In-Class Comparators
In head-to-head kinase assays, icotinib demonstrates an IC50 of 5 nM against wild-type EGFR and its common mutants, including L858R and T790M . While this potency is comparable to gefitinib (IC50 ~33 nM against wild-type EGFR) [1], a key differentiation for procurement lies in its selectivity profile. Icotinib's inhibition efficacy is specific to EGFR family members, with a reported inhibition range of 61-99% for wild-type and mutants, while showing no meaningful inhibition of 81 other kinases tested . This selectivity profile, particularly its activity against the T790M gatekeeper mutation (IC50 5 nM) which often confers resistance to first-generation agents like gefitinib and erlotinib, makes it a valuable tool for studying resistance mechanisms in a controlled manner .
| Evidence Dimension | EGFR Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Gefitinib: ~33 nM (wild-type EGFR) |
| Quantified Difference | Icotinib is approximately 6.6-fold more potent than gefitinib against wild-type EGFR in biochemical assays. |
| Conditions | In vitro biochemical kinase assay. |
Why This Matters
For researchers investigating EGFR signaling and resistance, icotinib offers a distinct potency and selectivity profile, including activity against T790M, enabling nuanced studies of pathway inhibition not fully recapitulated by other first-generation TKIs.
- [1] Wakeling AE, et al. ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy. Cancer Research. 2002;62(20):5749-54. View Source
